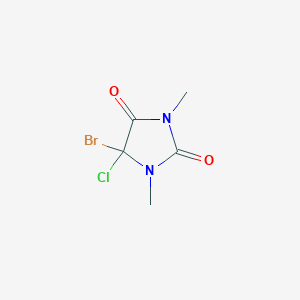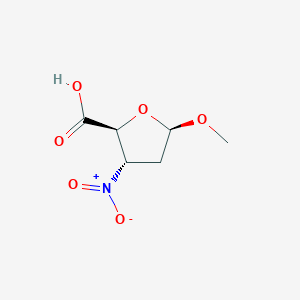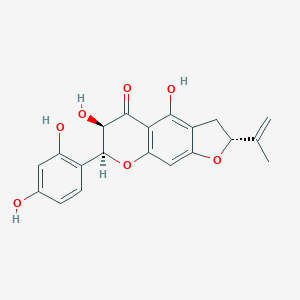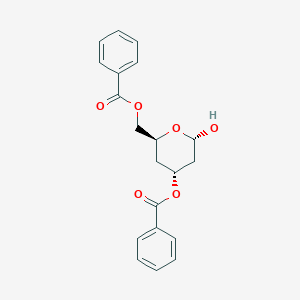
5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione is an organic compound. It is a solid compound with a white or similar to white color . It is stable at room temperature but may decompose under light . It is a compound with strong oxidizing properties . It can be used as an intermediate in organic synthesis for the production of other organic compounds .
Synthesis Analysis
The synthesis of 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione involves bromination and chlorination of 5,5-dimethylhydantoin .Molecular Structure Analysis
The molecular structure of 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione can be viewed using Java or Javascript .Chemical Reactions Analysis
5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione reacts with water to release hypochlorous acid and hypobromous acid . It is also used in the synthesis of α-chloroacetophenones as an effective oxidizing agent for the oxidation of urazoles and bis-urazoles to their corresponding triazolinediones .Physical And Chemical Properties Analysis
5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione is a white solid with a density of 1.9 g/cm^3 . It has a melting point of 159 to 163 °C . It is slightly soluble in chloroform, DMSO, and methanol .Safety And Hazards
Future Directions
The combination of 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione with polyhexamethylene biguanide has shown strong fungicidal effects and little metal corrosive and mutagenic effect. It can be used as a suitable fungicide for wide household and industrial applications, including shipping containers .
properties
IUPAC Name |
5-bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O2/c1-8-3(10)5(6,7)9(2)4(8)11/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQYTFIBAYVANP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(N(C1=O)C)(Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620982 |
Source


|
| Record name | 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione | |
CAS RN |
107846-11-7 |
Source


|
| Record name | 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)





